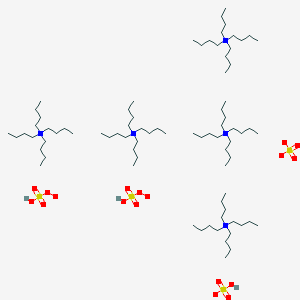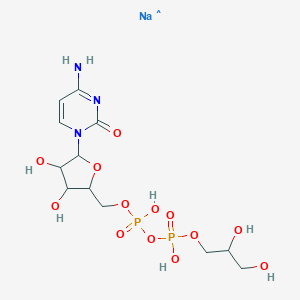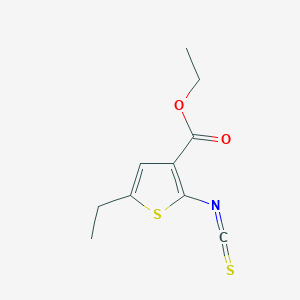
Tetrabutylammonium-Persulfat-Tripelsalz
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tetrabutylammonium persulfate and its derivatives often involves the use of tetrabutylammonium salts as intermediates or catalysts. For instance, the formation of polyaniline via bis(anilinium) persulfate, where tetrabutylammonium salts act as precursors, demonstrates the compound's role in initiating polymerization reactions in solid-state to yield conductive polymers with significant electrical properties (Matsubayashi, Tanaka, & Doi, 1989).
Molecular Structure Analysis
The molecular structure of tetrabutylammonium salts, including persulfate triple salts, has been extensively studied. The crystal and molecular structure determination of tetrabutylammonium bis(1,4-dithiin-2,3-dithiolato)nickelate(III) showcases the planar nature of these compounds, providing insights into their structural characteristics and potential stacking behaviors in solid forms (Kim et al., 1988).
Chemical Reactions and Properties
Tetrabutylammonium persulfate is known for its role in promoting various chemical reactions. For example, the compound has been utilized in the synthesis of polysubstituted isoindolinones through an aromatic radical cyclization process, highlighting its effectiveness as a promoter in complex organic syntheses (Borja-Miranda et al., 2020).
Physical Properties Analysis
The physical properties of tetrabutylammonium salts, such as solubility in water and micellar behaviors, exhibit unusual characteristics. The solubility of these compounds in water and their ability to form micelles at high temperatures without clouding illustrate their unique behaviors in aqueous solutions, which are not commonly observed in other surfactants (Zana, 2004).
Wissenschaftliche Forschungsanwendungen
Oxidation von Hantzsch-1,4-Dihydropyridinen
Tetrabutylammonium-Persulfat-Tripelsalz wird als Reagenz für die Oxidation von Hantzsch-1,4-Dihydropyridinen verwendet . Dieser Prozess wird durch Mangan(III)-Schiff-Base-Komplexe katalysiert .
Epoxidierung von Alkenen
Die Verbindung spielt eine entscheidende Rolle bei der Epoxidierung von Alkenen . Dies ist ein bedeutender Prozess in der organischen Chemie, bei dem ein Alken in ein Epoxid umgewandelt wird.
Oxidation von Sulfiden und Olefinen
This compound wird auch bei der Oxidation von Sulfiden und Olefinen verwendet . Dieser Prozess ist essenziell bei der Synthese verschiedener organischer Verbindungen.
Oxidation von Alkoholen
Die Verbindung wird bei der Oxidation von Alkoholen verwendet . Dieser Prozess ist entscheidend für die Produktion von Aldehyden, Ketonen und Carbonsäuren.
Oxidation von aromatischen Aminen
This compound wird bei der Oxidation von aromatischen Aminen zur Synthese von Azoxyarenen verwendet . Azoxyarene sind wichtig bei der Produktion von Farbstoffen und Pharmazeutika.
Fortgeschrittene Oxidationsprozesse (PS-AOPs)
Persulfat-basierte fortschrittliche Oxidationsprozesse (PS-AOPs) wurden aufgrund ihrer hohen Effizienz und Selektivität für die Entfernung von Spuren organischer Schadstoffe aus komplexen Wasser-Substraten umfassend untersucht . This compound kann in diesen Prozessen verwendet werden.
Abbau von Pestiziden, Medikamenten, Halogenverbindungen, Farbstoffen und anderen Schadstoffen
PS-AOPs, die this compound beinhalten können, wurden umfassend für den Abbau von Pestiziden, Medikamenten, Halogenverbindungen, Farbstoffen und anderen Schadstoffen untersucht .
Abwasserbehandlung und In-situ-Grundwasserbehandlung
Die Anwendung von PS-AOPs, die möglicherweise this compound beinhalten, in der Abwasserbehandlung und der In-situ-Grundwasserbehandlung wird untersucht . Dies könnte eine solide Grundlage für zukünftige Forschung zur Entfernung organischer Schadstoffe bieten
Safety and Hazards
Tetrabutylammonium persulfate triple salt is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as an oxidizing solid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It may intensify fire and cause skin and eye irritation. It may also cause respiratory irritation .
Wirkmechanismus
Target of Action
Tetrabutylammonium persulfate triple salt is primarily used as an oxidizing agent . Its primary targets are various organic compounds that are susceptible to oxidation reactions .
Mode of Action
The mode of action of Tetrabutylammonium persulfate triple salt involves the transfer of oxygen atoms through a series of redox reactions . This results in the alteration of the structure of the substrate .
Biochemical Pathways
Tetrabutylammonium persulfate triple salt affects several biochemical pathways. It is used in the oxidation of Hantzsch 1,4-Dihydropyridines catalyzed by manganese (III) Schiff Base complexes, epoxidation of alkenes, oxidation of sulfides and olefins, oxidation of alcohols, and oxidation of aromatic amines for the synthesis of azoxy arenes .
Result of Action
The result of the action of Tetrabutylammonium persulfate triple salt is the oxidation of the target molecules. This can lead to various outcomes depending on the specific target and reaction conditions. For example, it can result in the formation of new functional groups, the breaking of double bonds, or the conversion of a molecule to a more reactive form .
Action Environment
The action of Tetrabutylammonium persulfate triple salt can be influenced by various environmental factors. For instance, the presence of other reactive species can compete with the intended targets for reaction with the oxidizing agent. Additionally, factors such as temperature, pH, and solvent can affect the rate and selectivity of the oxidation reactions .
Eigenschaften
IUPAC Name |
hydrogen sulfate;oxido hydrogen sulfate;tetrabutylazanium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C16H36N.2H2O5S.2H2O4S/c5*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-5-6(2,3)4;2*1-5(2,3)4/h5*5-16H2,1-4H3;2*1H,(H,2,3,4);2*(H2,1,2,3,4)/q5*+1;;;;/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMBKNUVZFAHJM-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OS(=O)(=O)[O-].OS(=O)(=O)O[O-].OS(=O)(=O)O[O-].[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H183N5O18S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584955 | |
| Record name | N,N,N-Tributylbutan-1-aminium hydrogen sulfate sulfate 2-sulfodioxidan-1-ide (5/1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1631.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104548-30-3 | |
| Record name | N,N,N-Tributylbutan-1-aminium hydrogen sulfate sulfate 2-sulfodioxidan-1-ide (5/1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 104548-30-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)
